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Abstract
RG7800, also known as RO6885247, is a small molecule that was developed as a potent and

orally bioavailable Survival of Motor Neuron 2 (SMN2) splicing modifier for the potential

treatment of Spinal Muscular Atrophy (SMA).[1][2] SMA is a devastating neuromuscular

disorder caused by insufficient levels of the SMN protein.[1][2] RG7800 was designed to

correct the alternative splicing of SMN2 pre-mRNA, promoting the inclusion of exon 7 and

thereby increasing the production of full-length, functional SMN protein.[1][2] While showing

promise in early clinical trials by effectively increasing SMN protein levels, its development was

halted due to unforeseen retinal toxicity observed in preclinical animal studies.[3][4] This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

and biological properties, mechanism of action, and relevant experimental protocols for

RG7800.

Chemical Structure and Properties
RG7800 is a complex heterocyclic molecule with the IUPAC name 2-(4-ethyl-6-methyl-

pyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methyl-4-piperidyl)pyrido[1,2-a]pyrimidin-4-one.[3]

Chemical Structure:

Table 1: Chemical Identifiers
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Identifier Value

Compound Name RG7800

Synonyms RO6885247

CAS Number 1449598-06-4[1]

IUPAC Name

2-(4-ethyl-6-methyl-pyrazolo[1,5-a]pyrazin-2-

yl)-9-methyl-7-(1-methyl-4-piperidyl)pyrido[1,2-

a]pyrimidin-4-one[3]

Table 2: Physicochemical Properties
Property Value Source

Molecular Formula C24H28N6O [1]

Molecular Weight 416.52 g/mol [1]

Appearance Solid, Off-white to white [1]

Solubility
100 mg/mL in 1 M HCl (with

sonication)
[5]

2.5 mg/mL in Ethanol (with

sonication)
[5]

1.25 mg/mL in H2O (with

sonication, pH adjusted to 3

with HCl)

[5]

pKa Data not available

LogP Data not available

Permeability
High passive permeability

(≥100 nm/s in LLC-PK1 cells)
[4]

Biological Properties and Mechanism of Action
Biological Activity
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RG7800 is a selective SMN2 splicing modifier.[1][2] Its primary biological activity is to increase

the production of full-length SMN protein from the SMN2 gene.[1][2] In preclinical studies using

fibroblasts from an SMA type I patient, RG7800 promoted the inclusion of exon 7 in SMN2

mRNA, leading to the generation of full-length mRNA.[5] In a mouse model of SMA, treatment

with RG7800 resulted in a dose-dependent increase in SMN protein levels and a significant

increase in survival.[5] Early clinical trials in healthy adults and SMA patients demonstrated that

oral administration of RG7800 could increase full-length SMN2 mRNA in the blood and lead to

a two-fold increase in SMN protein levels in patients.[2][6]

Mechanism of Action
The underlying cause of SMA is the loss or mutation of the SMN1 gene. A paralogous gene,

SMN2, can produce some functional SMN protein, but due to a single nucleotide polymorphism

(C-to-T transition) in exon 7, the majority of SMN2 transcripts lack this exon, resulting in a

truncated and unstable protein (SMNΔ7).[7] RG7800 acts by binding to specific sites on the

SMN2 pre-mRNA. This binding event stabilizes the interaction between the U1 small nuclear

ribonucleoprotein (snRNP) and the 5' splice site of exon 7, and is believed to dislocate

inhibitory splicing factors like hnRNP G.[8] This modulation of the spliceosome's activity favors

the inclusion of exon 7 into the mature mRNA transcript. The resulting full-length SMN2 mRNA

is then translated into a stable, functional SMN protein, thereby compensating for the

deficiency caused by the non-functional SMN1 gene.
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Caption: Mechanism of RG7800 action on SMN2 pre-mRNA splicing.

Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization

of RG7800.

In Vitro SMN2 Splicing Assay
This assay is designed to assess the ability of a compound to directly modulate the splicing of

SMN2 pre-mRNA in a cell-free system.

Methodology:

Preparation of Radiolabeled SMN2 Pre-mRNA:

A minigene construct containing SMN2 exons 6 and 7, and the intervening intron 6, is

transcribed in vitro in the presence of [α-³²P]UTP.

The resulting radiolabeled pre-mRNA is purified by gel electrophoresis.

In Vitro Splicing Reaction:

HeLa cell nuclear extract is prepared as a source of splicing factors.

The splicing reaction is assembled in a buffer containing the nuclear extract, ATP, and

other necessary co-factors.

RG7800, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction at various

concentrations. A vehicle control (DMSO alone) is also included.

The radiolabeled SMN2 pre-mRNA is added to initiate the reaction.

The reaction is incubated at 30°C for a defined period (e.g., 2 hours).

Analysis of Splicing Products:

RNA is extracted from the reaction mixture.
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The RNA is resolved on a denaturing polyacrylamide gel.

The gel is dried and exposed to a phosphor screen or X-ray film.

The relative abundance of the pre-mRNA, spliced mRNA (with exon 7 included), and

splicing intermediates is quantified. An increase in the ratio of spliced mRNA to pre-mRNA

indicates positive splicing modulation.

Cell-Based SMN Reporter Assay
This assay measures the effect of a compound on SMN2 splicing within a cellular context.

Methodology:

Cell Line and Reporter Construct:

A stable cell line (e.g., HEK293) is engineered to express a reporter construct.

The construct contains a portion of the SMN2 gene, including exons 6, 7, and 8. Exon 8 is

fused in-frame with a reporter gene, such as luciferase or green fluorescent protein (GFP).

[9][10]

Splicing that includes exon 7 results in a functional, full-length reporter protein, while

exclusion of exon 7 leads to a frameshift and a non-functional protein.

Compound Treatment:

The reporter cells are seeded in multi-well plates.

RG7800 is added to the cell culture medium at a range of concentrations.

The cells are incubated with the compound for a specified duration (e.g., 24-48 hours).

Reporter Gene Measurement:

For a luciferase reporter, a lysis buffer and luciferase substrate are added to the wells, and

luminescence is measured using a plate reader.
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For a GFP reporter, fluorescence is measured using a fluorescence plate reader or by flow

cytometry.

An increase in the reporter signal relative to the vehicle control indicates that the

compound promotes the inclusion of exon 7.

Western Blot for SMN Protein Quantification
This method is used to quantify the levels of SMN protein in cells or tissues following treatment

with RG7800.[11][12]

Methodology:

Protein Extraction:

Cells or tissues are lysed in RIPA buffer supplemented with protease inhibitors.[13]

The lysate is centrifuged to remove cellular debris, and the supernatant containing the

total protein is collected.

Protein concentration is determined using a BCA assay.[11]

SDS-PAGE and Protein Transfer:

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-

polyacrylamide gel electrophoresis (SDS-PAGE).

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

Immunoblotting:

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with a primary antibody specific for the SMN protein.

A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to normalize for

protein loading.
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The membrane is then incubated with a secondary antibody conjugated to an enzyme

(e.g., horseradish peroxidase).

Detection and Quantification:

A chemiluminescent substrate is added to the membrane, and the signal is detected using

an imaging system.

The intensity of the SMN protein band is quantified and normalized to the loading control.
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Caption: A typical workflow for the discovery and development of an SMN2 splicing modifier
like RG7800.

Toxicology and Clinical Development
Retinal Toxicity
The clinical development of RG7800 was halted due to the observation of non-reversible

adverse effects on the retina in cynomolgus monkeys during long-term toxicity studies.[3][14]

While the precise mechanism of RG7800-induced retinal toxicity is not fully elucidated, similar

toxicities with other small molecules have been linked to mechanisms such as the

accumulation of the drug in pigmented retinal cells, leading to lysosomal dysfunction and

photoreceptor degeneration.[15] Another potential mechanism for drug-induced retinal toxicity

involves the generation of reactive oxygen species (ROS) and the activation of signaling

cascades that lead to photoreceptor cell death.[16][17]

Clinical Trials
RG7800 was evaluated in a Phase 1 clinical trial in healthy volunteers and a Phase 1b/2a trial,

known as MOONFISH, in patients with Type 2 and 3 SMA.[3][18] The studies demonstrated

that RG7800 was generally well-tolerated in the short term and showed a dose-dependent

increase in full-length SMN2 mRNA and a doubling of SMN protein levels in patients.[6][14]

Despite these promising efficacy signals, the MOONFISH trial was suspended in 2015

following the preclinical toxicology findings.[3]

Conclusion
RG7800 represents a significant milestone in the development of small molecule splicing

modifiers for the treatment of SMA. It provided crucial proof-of-concept for the therapeutic

strategy of targeting SMN2 splicing. Although its clinical development was terminated due to

safety concerns, the learnings from the RG7800 program, including insights into its mechanism

of action and off-target effects, have been instrumental in the development of next-generation

SMN2 splicing modifiers with improved safety profiles, such as risdiplam (Evrysdi®), which has

since gained regulatory approval. The story of RG7800 underscores the critical importance of

thorough preclinical toxicology studies and the iterative nature of drug discovery and

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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